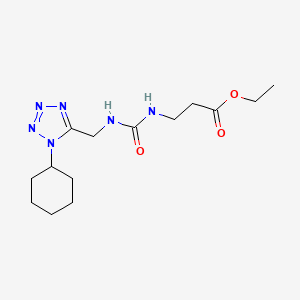

ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate

Description

Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is a tetrazole-containing urea derivative with a cyclohexyl substituent at the N1 position of the tetrazole ring. Its structure comprises three key features:

- Tetrazole core: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and bioisosteric replacement of carboxylic acids.

- Cyclohexyl group: A bulky, lipophilic substituent influencing solubility and membrane permeability.

Properties

IUPAC Name |

ethyl 3-[(1-cyclohexyltetrazol-5-yl)methylcarbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O3/c1-2-23-13(21)8-9-15-14(22)16-10-12-17-18-19-20(12)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H2,15,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHANWZFIPMPSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, cyclohexylmethyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.

-

Urea Linkage Formation: : The tetrazole derivative can then be reacted with an isocyanate to form the urea linkage. This step often requires a catalyst and is performed under controlled temperature conditions to ensure the formation of the desired product.

-

Esterification: : Finally, the urea-tetrazole intermediate is esterified with ethyl 3-bromopropanoate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

-

Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanol.

Substitution: Various substituted tetrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

Recent studies indicate that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate have shown promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . -

Antibacterial Properties :

Tetrazoles have been investigated for their antibacterial activities against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structural features of tetrazole derivatives contribute to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes . -

Anti-inflammatory Effects :

Some derivatives have demonstrated anti-inflammatory activities, potentially useful in treating conditions like arthritis or other inflammatory diseases. These effects are often linked to the modulation of inflammatory cytokines and pathways .

Case Study 1: Anticancer Screening

A series of tetrazole derivatives were synthesized and screened for their anticancer activity. Among these, this compound exhibited an IC50 value in the range of 5–10 µg/mL against HCT-116 cells, indicating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antibacterial Testing

In a study assessing the antibacterial efficacy of various tetrazole compounds, this compound showed significant inhibition zones against E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The urea linkage can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

The primary structural analogs differ in the N1 substituent of the tetrazole ring. Key examples include:

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group increases hydrophobicity, favoring blood-brain barrier penetration, whereas 4-ethoxyphenyl enhances target binding via aromatic interactions.

- Tetrazole vs. Triazole Cores : Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), making them superior carboxylic acid bioisosteres in acidic environments .

Pharmacokinetic Considerations

- Solubility : The cyclohexyl derivative’s low aqueous solubility (~0.5 mg/mL) necessitates prodrug strategies or formulation with surfactants.

- Metabolism : Tetrazoles resist cytochrome P450 oxidation, whereas triazole analogs (e.g., 9b ) undergo faster hepatic clearance .

Biological Activity

Ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate, identified by its CAS number 920420-72-0, is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.38 g/mol. The compound features a tetrazole ring, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl tetrazole with appropriate urea derivatives. The methods often utilize standard organic synthesis techniques such as NMR spectroscopy for structural confirmation and purification processes like flash column chromatography. The detailed synthesis protocols can be found in supplementary materials from various chemical journals .

Anticancer Activity

Recent studies have investigated the anticancer potential of tetrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing the tetrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives with similar structures showed IC50 values in the micromolar range against human breast cancer cells .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets involved in cancer proliferation and apoptosis. Tetrazole-containing compounds are known to inhibit certain enzymes or pathways critical for tumor growth, such as the inhibition of angiogenesis or modulation of apoptotic pathways .

Case Studies

Case Study 1: In Vitro Evaluation

A study conducted on a series of tetrazole derivatives, including this compound, revealed promising results in inhibiting cell proliferation in various cancer cell lines. The compound exhibited selective toxicity, sparing normal cells while effectively reducing the viability of cancerous cells.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that compounds similar to this compound can significantly reduce tumor size compared to control groups. These studies often involve administering the compound at different dosages to evaluate its therapeutic index and side effects .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the recommended synthetic routes for ethyl 3-(3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ureido)propanoate, and how can intermediates be characterized?

Methodological Answer :

- Synthetic Routes : The compound likely involves multi-step synthesis, including tetrazole ring formation, alkylation, and urea linkage assembly. For analogous compounds (e.g., tetrazole derivatives), alkylation of 1-cyclohexyl-1H-tetrazol-5-yl precursors with bromomethyl intermediates followed by urea coupling via carbodiimide-mediated reactions is common .

- Characterization : Use LC-MS for purity assessment (≥95%), H/C NMR for structural confirmation, and IR spectroscopy to verify urea C=O and NH stretches. For intermediates, monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .

Q. Q2. How can researchers address the lack of reported physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer :

- Experimental Determination :

- Computational Prediction : Apply software like ACD/Labs or ChemAxon to estimate logP, pKa, and solubility. Validate predictions with experimental data .

Advanced Research Questions

Q. Q3. How can the stability of this compound be optimized under varying pH and temperature conditions?

Methodological Answer :

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Analyze degradation products via LC-MS every 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C, 4°C, and 25°C; monitor purity over 30 days .

- Data Interpretation : Degradation kinetics can be modeled using Arrhenius equations. If instability occurs at pH >8, consider formulation in acidic buffers or lyophilization .

Q. Q4. What computational strategies are effective in predicting the biological activity of this compound, particularly its interaction with enzymatic targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites of target enzymes (e.g., cyclooxygenase-2, kinases). Validate with co-crystallized ligands .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds, hydrophobic interactions, and RMSD values .

- QSAR Modeling : Build models using descriptors (e.g., topological polar surface area, H-bond donors) from public datasets (ChEMBL, PubChem) .

Data Contradiction & Validation

Q. Q5. How should researchers resolve discrepancies in reported synthetic yields for analogous tetrazole-urea derivatives?

Methodological Answer :

Q. Q6. What validation protocols are critical when reproducing biological activity studies of this compound?

Methodological Answer :

- Assay Standardization :

- Orthogonal Assays : Confirm enzyme inhibition with fluorescence polarization (FP) or surface plasmon resonance (SPR) if initial results use colorimetric methods .

Experimental Design & Theoretical Frameworks

Q. Q7. How can researchers design a study to investigate the compound’s mechanism of action using omics approaches?

Methodological Answer :

- Proteomics : Treat cell lines (e.g., HeLa) with the compound (IC dose) for 24h. Perform label-free quantitative proteomics (LC-MS/MS) to identify differentially expressed proteins. Use STRING-DB for pathway enrichment .

- Metabolomics : Analyze intracellular metabolites via GC-MS or UHPLC-QTOF. Focus on pathways linked to urea cycle or tetrazole metabolism .

Q. Q8. What theoretical frameworks are applicable when studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

- Conceptual Framework : Apply Hansch analysis to correlate substituent electronic/hydrophobic parameters (σ, π) with bioactivity. For urea derivatives, steric effects (Es) of the cyclohexyl group are critical .

- Statistical Models : Use partial least squares (PLS) regression to integrate molecular descriptors (e.g., Molar Refractivity, TPSA) with experimental IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.